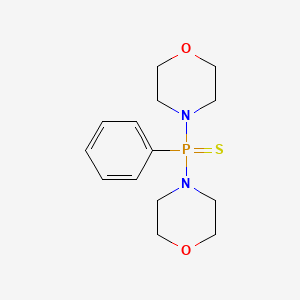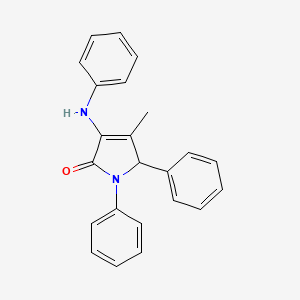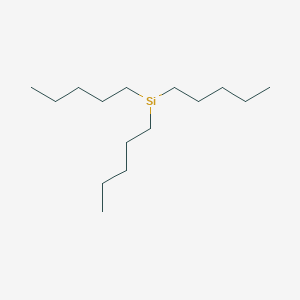
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound with a complex structure that includes a quinoline core, a methoxy group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the quinoline core. The methoxy group is introduced through a methylation reaction, and the piperazine moiety is attached via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline or piperazine derivatives.
Applications De Recherche Scientifique
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxyquinoline: Shares the quinoline core but lacks the piperazine moiety.
N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Similar structure but without the methoxy group.
8-aminoquinoline: Lacks both the methoxy group and the piperazine moiety.
Uniqueness
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the combination of its methoxy group, piperazine moiety, and quinoline core. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Propriétés
Numéro CAS |
5340-00-1 |
|---|---|
Formule moléculaire |
C22H32N4O5 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
UWMHFQKUJFQNCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


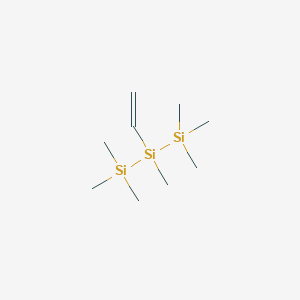



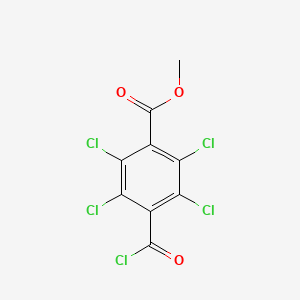
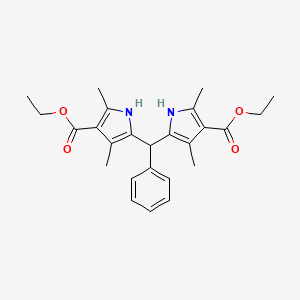
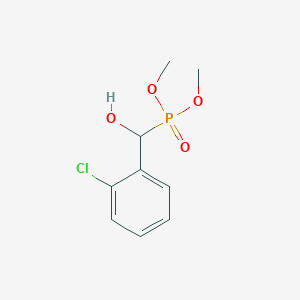
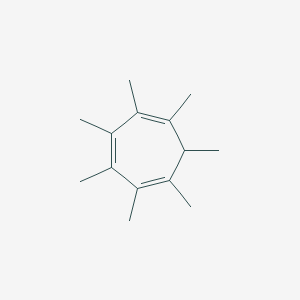

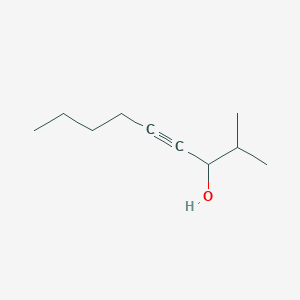
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)
